molecular formula C17H28N2O3 B1664489 Alanine, 3-(5-amino-2-(octyloxy)phenyl)- CAS No. 13724-17-9

Alanine, 3-(5-amino-2-(octyloxy)phenyl)-

Cat. No. B1664489
CAS RN: 13724-17-9
M. Wt: 308.4 g/mol
InChI Key: FSPOQDFLMPEWHQ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alanine, 3-(5-amino-2-(octyloxy)phenyl)- is a bioactive chemical.

Scientific Research Applications

Photophysical Properties of Derivatives

  • Fluorescence and Photophysical Studies : Derivatives of 3-[2-(phenyl)benzoxazol-5-yl]alanine exhibit notable fluorescence properties. These derivatives, such as those substituted with OH, OMe, NMe2 groups, show fluorescence spectra and quantum yields comparable to benzoxazoles without the amino acid moiety (Rzeska et al., 2001).

Chemical Synthesis and Applications

  • Synthesis of New Amino Acids : The synthesis of new branched tetrahydrofurane δ-sugar amino acids from a pyrolysis product of cellulose demonstrates the potential of alanine derivatives in creating peptidomimetics with conformationally restricted structures (Defant et al., 2011).
  • Iron-Amino Acid Complexes : The synthesis of iron complexes with alanine and its Schiff bases highlights their potential use in catalytic applications, particularly in the oxidation of cyclohexane (Ahmed, 2014).

Biophysical Studies

  • Solvatochromic Probes : Alanine derivatives, such as 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine, are valuable in biophysical studies as solvatochromic probes for assessing the microenvironment polarity (Guzow et al., 2013).

Biochemical Applications

  • Peptide Photoaffinity Reagents : Derivatives like 3-[p-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine have been developed for use in peptide photoaffinity reagents, showcasing their role in biochemical research (Shih & Bayley, 1985).
  • Oxazole Derivatives Synthesis : The synthesis of new oxazole-4-one derivatives from phenyl alanine, an alanine derivative, illustrates its role in creating novel chemical entities (Rasul, 2009).

Electrochemical Studies

  • Electrocatalytic Oxidation : The study of electrocatalytic oxidation of alanine on modified electrodes indicates its significance in electrochemistry and sensor applications (Majdi et al., 2007).

Sensor Development

  • Monosaccharide Sensors : Alanine derivatives such as 3-[2-(boronophenyl)benzoxazol-5-yl]alanine exhibit potential as selective sensors for monosaccharides like fructose (Guzow et al., 2012).

properties

CAS RN

13724-17-9

Product Name

Alanine, 3-(5-amino-2-(octyloxy)phenyl)-

Molecular Formula

C17H28N2O3

Molecular Weight

308.4 g/mol

IUPAC Name

(2S)-2-amino-3-(5-amino-2-octoxyphenyl)propanoic acid

InChI

InChI=1S/C17H28N2O3/c1-2-3-4-5-6-7-10-22-16-9-8-14(18)11-13(16)12-15(19)17(20)21/h8-9,11,15H,2-7,10,12,18-19H2,1H3,(H,20,21)/t15-/m0/s1

InChI Key

FSPOQDFLMPEWHQ-HNNXBMFYSA-N

Isomeric SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)C[C@@H](C(=O)O)N

SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)CC(C(=O)O)N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)CC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Alanine, 3-(5-amino-2-(octyloxy)phenyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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